molecular formula C12H11NOS B8322948 4-Ethylsulfanyl-quinoline-6-carbaldehyde

4-Ethylsulfanyl-quinoline-6-carbaldehyde

Cat. No.: B8322948
M. Wt: 217.29 g/mol
InChI Key: VPNCWUYTVWOWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylsulfanyl-quinoline-6-carbaldehyde is a quinoline derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at the 4-position and a carbaldehyde (-CHO) group at the 6-position. Quinoline derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric properties.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4-ethylsulfanylquinoline-6-carbaldehyde

InChI

InChI=1S/C12H11NOS/c1-2-15-12-5-6-13-11-4-3-9(8-14)7-10(11)12/h3-8H,2H2,1H3

InChI Key

VPNCWUYTVWOWGU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C2C=C(C=CC2=NC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituent at C4 Substituent at C6 Molecular Weight (g/mol) Notable Features
4-Ethylsulfanyl-quinoline-6-carbaldehyde Ethylsulfanyl (-S-C₂H₅) Carbaldehyde (-CHO) ~231.3 (calculated) High reactivity at C6; moderate lipophilicity
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Hydroxyl (-OH) Chloro (-Cl) 251.67 Ester group at C3; less reactive
6-Methoxyquinoline-4-carbaldehyde Methoxy (-OCH₃) Carbaldehyde (-CHO) ~203.2 (calculated) Electron-donating OCH₃ enhances stability
Ethyl 4-[(4-fluorophenyl)sulfanyl]-6-methyl-3-quinolinecarboxylate (4-Fluorophenyl)sulfanyl Methyl (-CH₃) 369.44 (calculated) Fluorine enhances electronegativity
Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate (4-Chlorobenzyl)amino Trifluoromethyl (-CF₃) 408.8 Strong electron-withdrawing CF₃ group

Physicochemical Properties

  • Reactivity: The carbaldehyde group in this compound enables nucleophilic additions (e.g., formation of Schiff bases), distinguishing it from esters (e.g., ) or ethers (e.g., ).
  • Electronic Effects: Compared to electron-withdrawing groups (e.g., -CF₃ in ), ethylsulfanyl is moderately electron-donating, altering the quinoline ring’s electron density.

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